2-咪唑-1-基吡啶-3-羧酸;盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

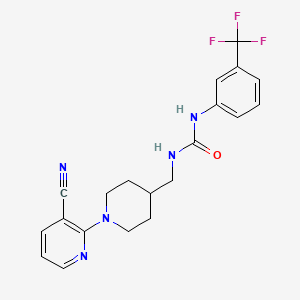

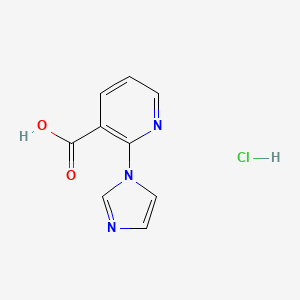

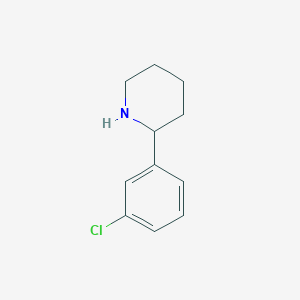

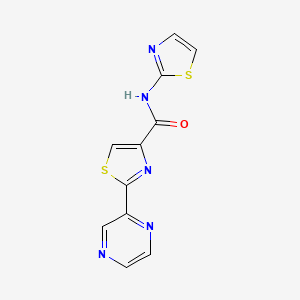

The compound "2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing imidazo[1,2-a]pyridine derivatives in moderate to good yields . Another method includes the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a significant advancement over traditional in-flask methods . Additionally, the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage has been reported as an efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. Studies on the structural properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have revealed that these compounds can exist as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions . The crystal structures of related compounds, such as imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes, have been elucidated using single-crystal X-ray diffraction, showing two-dimensional hydrogen-bonded networks and weak C–H···O and π–π contacts .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, they can be used as fluorescent probes for mercury ion detection due to their ability to react and form complexes with mercury ions . They also engage in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Furthermore, the bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones can afford imidazo[1,2-a]pyridine-3-carboxylates and 3-acylimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. Hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical exhibit low magnetic susceptibilities and can show weak antiferromagnetic behavior or unusual magnetic behavior depending on the crystal-stacking structure . The luminescence properties of coordination polymers based on related compounds, such as 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylic acid, have been investigated, demonstrating their potential in material science applications . Additionally, the thermal stability and photoluminescent properties of silver(I) coordination frameworks constructed from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been studied, revealing their suitability for various applications10.

科学研究应用

咪唑衍生物的抗肿瘤活性

咪唑衍生物,包括与“2-咪唑-1-基吡啶-3-羧酸盐酸盐”相关的结构,因其抗肿瘤特性而受到研究。研究表明,咪唑的双(2-氯乙基)氨基衍生物和相关结构等化合物显示出作为抗肿瘤药物的潜力,其中一些已进入临床前测试阶段。这些化合物既对开发新的抗肿瘤药物感兴趣,也对合成具有多种生物学特性的化合物感兴趣 (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

4-磷酸化衍生物的合成和转化

咪唑的 4-磷酸化衍生物的合成和化学转化,包括方法和生物活性,已得到系统综述。这些化合物使用各种方法合成,并表现出杀虫杀螨、抗肿瘤、降糖和神经退行性等活性。该研究强调了 1,3-唑,包括咪唑衍生物,在合成具有显着生物活性的化合物中的重要性 (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).

咪唑衍生物的缓蚀作用

咪唑及其衍生物因其在金属表面上的有效吸附、低毒性和成本效益而被广泛用作缓蚀剂。这些化合物具有 5 元杂环,通过改变其结构表现出增强的缓蚀作用,突出了它们在工业应用中的潜力,特别是在石油工业中 (Nipaporn Sriplai, K. Sombatmankhong, 2023).

咪唑的抗菌活性

咪唑是开发抗菌剂的核心结构,包括酮康唑和克霉唑等抗真菌药物。该化合物的杂环性质在制药工业中被用于制造抗微生物耐药性的药物。这篇综述表明需要合成更多的咪唑衍生物来对抗新的微生物菌株的生长,这表明该领域研究的相关性 (2022).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLNLIUDQAAVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)